2-Amino-6-(hydroxymethyl)pyridin-3-ol
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Overview
Description
2-Amino-6-(hydroxymethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H8N2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its unique structural features, which include an amino group at the 2-position, a hydroxymethyl group at the 6-position, and a hydroxyl group at the 3-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(hydroxymethyl)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-3-hydroxypyridine with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 6-position. The reaction typically proceeds as follows:
Starting Material: 2-amino-3-hydroxypyridine
Reagent: Formaldehyde
Conditions: Basic conditions (e.g., sodium hydroxide)
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 2-amino-6-carboxypyridin-3-ol.
Reduction: Formation of 2-amino-6-(hydroxymethyl)pyridin-3-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-6-(hydroxymethyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-(hydroxymethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-hydroxypyridine: Lacks the hydroxymethyl group at the 6-position.
6-(Hydroxymethyl)pyridin-3-ol: Lacks the amino group at the 2-position.
2-Amino-6-methylpyridin-3-ol: Contains a methyl group instead of a hydroxymethyl group at the 6-position.
Uniqueness
2-Amino-6-(hydroxymethyl)pyridin-3-ol is unique due to the presence of both the amino group at the 2-position and the hydroxymethyl group at the 6-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H8N2O2 |
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Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-amino-6-(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H8N2O2/c7-6-5(10)2-1-4(3-9)8-6/h1-2,9-10H,3H2,(H2,7,8) |
InChI Key |
YXLWRFKUVKSHET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CO)N)O |
Origin of Product |
United States |
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